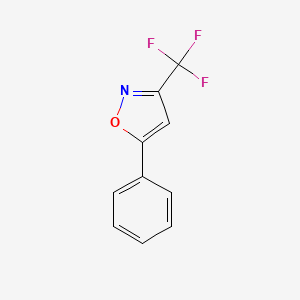

Isoxazole, 5-phenyl-3-(trifluoromethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

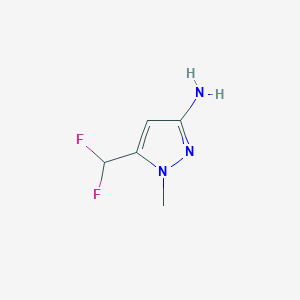

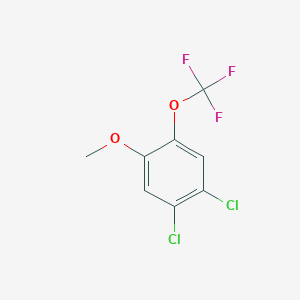

5-phenyl-3-(trifluoromethyl)isoxazole: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. The trifluoromethyl group attached to the isoxazole ring significantly alters its chemical properties, making it a valuable compound in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cycloaddition Reaction: One common method for synthesizing 5-phenyl-3-(trifluoromethyl)isoxazole involves the cycloaddition reaction of trifluoromethyl nitrile oxide with phenyl-substituted alkynes.

Denitrogenative Cyclization: Another method involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine (NEt3). This method allows for the synthesis of perfluoroalkylated isoxazoles.

Industrial Production Methods: Industrial production of 5-phenyl-3-(trifluoromethyl)isoxazole typically involves scaling up the aforementioned synthetic routes. The use of specialized equipment and safety protocols is essential due to the involvement of fluorine gas or other mineral-derived fluorines such as HF, SF4, SF6, or HOF .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-phenyl-3-(trifluoromethyl)isoxazole can undergo various substitution reactions, including C–H arylation, lithiation, and electrophile quenching.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

C–H Arylation: Typically involves the use of aryl bromides as coupling partners.

Lithiation: Requires the use of strong bases such as n-butyllithium (n-BuLi) to generate the lithiated intermediate.

Electrophile Quenching: Involves the addition of electrophiles such as alkyl halides to the lithiated intermediate.

Major Products:

Aryl-Substituted Isoxazoles: Formed through C–H arylation reactions.

Alkyl-Substituted Isoxazoles: Formed through lithiation and subsequent electrophile quenching.

Scientific Research Applications

Chemistry:

Building Blocks: Used as building blocks for the synthesis of more complex molecules in organic synthesis.

Fluorine Chemistry: The trifluoromethyl group imparts unique properties, making it valuable in the development of new fluorinated compounds.

Biology and Medicine:

Drug Discovery: Isoxazole derivatives, including 5-phenyl-3-(trifluoromethyl)isoxazole, have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents

Industry:

Mechanism of Action

The mechanism of action of 5-phenyl-3-(trifluoromethyl)isoxazole varies depending on its application. In medicinal chemistry, the compound often interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, some isoxazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX) or as agonists/antagonists of receptors like GABA receptors . The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, leading to improved pharmacological properties .

Comparison with Similar Compounds

5-cyclopropyl-3-(trifluoromethyl)isoxazole: Another trifluoromethylated isoxazole with a cyclopropyl group instead of a phenyl group.

3,4,5-trisubstituted isoxazoles: Isoxazoles with various substituents at the 3, 4, and 5 positions.

Uniqueness:

Trifluoromethyl Group: The presence of the trifluoromethyl group in 5-phenyl-3-(trifluoromethyl)isoxazole imparts unique properties such as increased metabolic stability and altered electronic properties.

Phenyl Group: The phenyl group enhances the compound’s ability to participate in π-π interactions, which can be beneficial in drug-receptor binding.

Properties

CAS No. |

62847-45-4 |

|---|---|

Molecular Formula |

C10H6F3NO |

Molecular Weight |

213.16 g/mol |

IUPAC Name |

5-phenyl-3-(trifluoromethyl)-1,2-oxazole |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9-6-8(15-14-9)7-4-2-1-3-5-7/h1-6H |

InChI Key |

UQLBVBMSKKAGAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)

![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)

![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)

![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)

![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)